molecular formula C10H10N2O2S2 B11794386 5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole

5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole

Cat. No.: B11794386
M. Wt: 254.3 g/mol
InChI Key: IKYFMTZRUZTGEC-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a methylsulfonyl group and a m-tolyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of m-tolylhydrazine with methylsulfonyl chloride in the presence of a base can lead to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the safe and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these targets, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-5-(p-tolyl)-1,2,3-thiadiazole
  • 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
  • 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole

Uniqueness

5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

4-(3-methylphenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C10H10N2O2S2/c1-7-4-3-5-8(6-7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3

InChI Key

IKYFMTZRUZTGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SN=N2)S(=O)(=O)C

Origin of Product

United States

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